molecular formula C19H13ClF3N3OS B2562517 N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide CAS No. 450340-81-5

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2562517
CAS No.: 450340-81-5
M. Wt: 423.84
InChI Key: AIJOJWYPMKCVIN-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of thieno[3,4-c]pyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a chlorophenyl group, and a trifluoromethylbenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development, particularly for targeting specific biological pathways.

    Medicine: The compound may have therapeutic potential for treating certain diseases, although further research is needed to fully understand its pharmacological properties.

    Industry: It can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and chemicals.

Preparation Methods

The synthesis of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the thieno[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted thiophenes and hydrazines.

    Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the trifluoromethylbenzamide moiety: This can be accomplished through amide bond formation reactions using reagents like trifluoromethylbenzoic acid and coupling agents.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism by which N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Binding to enzymes or receptors: The compound may interact with enzymes or receptors, modulating their activity and leading to downstream effects.

    Inhibition or activation of signaling pathways: It may influence cellular signaling pathways, resulting in changes in gene expression, protein activity, or cellular behavior.

The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:

    N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide: This compound shares a similar core structure but differs in the substituents attached to the thieno[3,4-c]pyrazole ring.

    2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol: Another related compound with a pyrazole core, but with different substituents and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N3OS/c20-13-5-2-6-14(8-13)26-17(15-9-28-10-16(15)25-26)24-18(27)11-3-1-4-12(7-11)19(21,22)23/h1-8H,9-10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJOJWYPMKCVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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